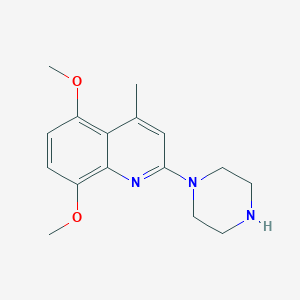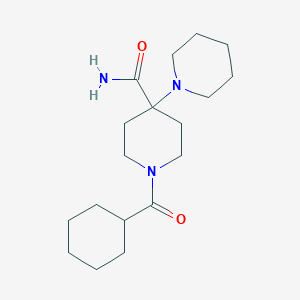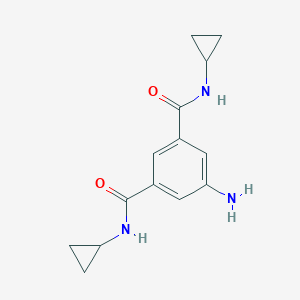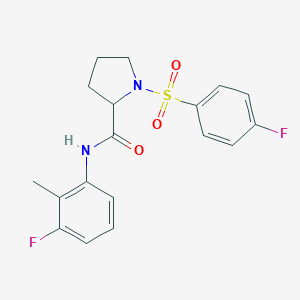![molecular formula C20H20N4O4S B499985 N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B499985.png)
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with acetylamino and methoxy groups, linked to a sulfanyl acetamide moiety, which is further connected to a phenyl-substituted oxadiazole ring.
准备方法
The synthesis of N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by acetylation of 5-amino-2-methoxybenzyl alcohol, followed by protection of the amino group.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under cyclization conditions.
Thioether Linkage Formation: The benzyl intermediate is then coupled with the oxadiazole derivative through a thioether linkage, typically using thiolating agents and appropriate catalysts.
Final Coupling: The final product is obtained by coupling the thioether-linked intermediate with acetamide under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding acids and amines.
科学研究应用
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function, leading to changes in gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways, such as those involved in cell growth, apoptosis, or immune response.
相似化合物的比较
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, but differ in their substituents and overall structure.
Thioether-Linked Compounds: Compounds with thioether linkages often have comparable chemical reactivity and applications, but may vary in their specific functional groups.
Acetamide Derivatives: These compounds contain the acetamide moiety and are used in various chemical and biological applications, with differences in their additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H20N4O4S |
|---|---|
分子量 |
412.5g/mol |
IUPAC 名称 |
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-13(25)22-16-8-9-17(27-2)15(10-16)11-21-18(26)12-29-20-24-23-19(28-20)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,25) |
InChI 键 |
KGIYNZKHEZTMHG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-phenylpiperazino)sulfonyl]benzonitrile](/img/structure/B499902.png)
![2-[(2-Methoxy-1-naphthyl)methylene]quinuclidin-3-one](/img/structure/B499904.png)

![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE](/img/structure/B499907.png)
![[2-(1-Adamantyloxy)ethyl]methylamine](/img/structure/B499909.png)
![2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B499910.png)
![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)

![1'-(4-TERT-BUTYLBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B499917.png)
![N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B499918.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)


